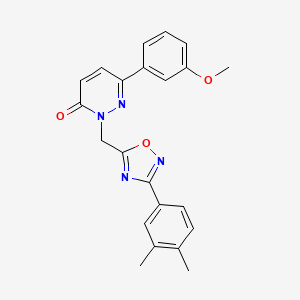

1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid” likely belongs to the class of organic compounds known as nitrobenzenes . Nitrobenzenes are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .

Synthesis Analysis

While specific synthesis methods for “1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid” are not available, similar compounds such as 4-hydroxy-1-[(4-nitrophenyl)sulphonyl]pyrrolidine-2-carboxyllic acid have been synthesized by reacting 4-hydroxyproline with 4-nitrobenzenesulphonyl chloride .Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials . This reaction is considered a universally accepted model catalytic reaction due to easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .Applications De Recherche Scientifique

Synthesis and Derivative Formation

Research has shown the synthesis of new derivatives from compounds like 4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid, a related compound to 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid. These derivatives were obtained through reactions with SOCl2, transforming them into acyl chlorides, followed by the formation of various bis-carboxamide derivatives and β-hydroxy ester derivatives (Kasımoğulları et al., 2012).

Ionization Constants and Solvent Effects

Another study focused on determining the stoichiometric ionization constants of similar pyrazole carboxylic acids, including 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid, in various ethanol-water mixtures. This research explored the effects of structure and solvent on the acidity of these compounds (Alkan et al., 2009).

Antiproliferative Activities

A study on the synthesis of novel pyrazole-3-carboxylic acid derivatives, including those structurally related to 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid, showed these compounds' potential antiproliferative activities against various cell lines, indicating a potential for medical research and therapeutic applications (Kasımoğulları et al., 2015).

Corrosion Inhibition in Petroleum Industry

Research into pyrazol derivatives, including those structurally related to 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid, has revealed their potential as corrosion inhibitors in the petroleum industry. This is particularly relevant in acidizing processes used for oil well stimulation (Singh et al., 2020).

Synthesis and Antibacterial Activities

Studies have also been conducted on the synthesis of metal complexes with phenyl substituted pyrazole carboxylic acids, related to 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid, and their antibacterial activities. These complexes exhibit diverse structural properties and potential as antibacterial agents (Liu et al., 2014).

Safety And Hazards

The safety data sheet for 4-Nitrophenol indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust, to wash skin thoroughly after handling, to not eat, drink or smoke when using this product, and to use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

1-(4-nitrophenyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4/c14-10(15)9-5-6-12(11-9)7-1-3-8(4-2-7)13(16)17/h1-6H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDKECMZGJJFQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CC(=N2)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetic acid](/img/structure/B2779126.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2779130.png)

![2-Chloro-N-(1-methylcyclopropyl)thieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B2779133.png)